5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one
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Overview
Description
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one is an organic compound that belongs to the pyrazolone family. This compound is characterized by the presence of a sec-butyl group and a fluorine atom attached to the pyrazolone ring. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one typically involves the reaction of 4-fluoro-3-oxobutanoic acid with sec-butylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions usually involve heating the mixture to reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-pyrazol-3(2H)-one: Lacks the sec-butyl group, resulting in different biological activities.
5-(tert-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one: Contains a tert-butyl group instead of a sec-butyl group, which may affect its reactivity and biological properties.
5-(sec-Butyl)-4-chloro-1H-pyrazol-3(2H)-one: Substitution of fluorine with chlorine can lead to different chemical and biological behaviors.
Uniqueness
5-(sec-Butyl)-4-fluoro-1H-pyrazol-3(2H)-one is unique due to the presence of both the sec-butyl group and the fluorine atom, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11FN2O |
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Molecular Weight |
158.17 g/mol |
IUPAC Name |
5-butan-2-yl-4-fluoro-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H11FN2O/c1-3-4(2)6-5(8)7(11)10-9-6/h4H,3H2,1-2H3,(H2,9,10,11) |
InChI Key |
IXIBIDWFYILUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=O)NN1)F |
Origin of Product |
United States |
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